

2-Iodoethanol chemical properties

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Compound of Interest

Compound Name: 2-Iodoethanol

Cat. No.: B1213209

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An In-depth Technical Guide to the Chemical Properties of **2-Iodoethanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodoethanol (C_2H_5IO) is a bifunctional organic molecule of significant interest in synthetic chemistry and materials science. Possessing both a reactive hydroxyl group and a labile carbon-iodine bond, it serves as a versatile building block for the introduction of a hydroxyethyl moiety. This guide provides a comprehensive overview of the core chemical properties, reactivity, and spectral characteristics of **2-iodoethanol**. It includes detailed tables of quantitative data, experimental protocols for its synthesis, and visualizations of key reaction pathways to support its application in research and development.

Chemical and Physical Properties

2-Iodoethanol is a colorless to yellow-brown liquid that is soluble in water.^{[1][2]} It is often stabilized with copper to prevent decomposition. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	624-76-0	[1][2]
Molecular Formula	C ₂ H ₅ IO	[1][2]
Molecular Weight	171.97 g/mol	
Appearance	Clear, colorless to yellow-brown liquid	[1][2]
Density	2.205 g/mL at 25 °C	[2]
Boiling Point	85 °C at 25 mmHg	[2]
Melting Point	120 °C (Note: This value from some sources seems unusually high and may refer to a specific condition or be an error)	[2]
Flash Point	65 °C (149 °F) - closed cup	[3]
Refractive Index (n ²⁰ /D)	1.572	[2]
Water Solubility	Soluble	[1][2]
pKa	14.02 ± 0.10 (Predicted)	[1][2]
InChI Key	QSECPQCFCWVBKM-UHFFFAOYSA-N	[4]
SMILES	OCCI	

Spectral Data

The spectral characteristics of **2-iodoethanol** are crucial for its identification and for monitoring reactions.

¹ H NMR (CDCl ₃)	Chemical Shift (δ)	Multiplicity	Coupling (J)
-CH ₂ I	~3.3 ppm	Triplet	~6.5 Hz
-CH ₂ OH	~3.9 ppm	Triplet	~6.5 Hz
-OH	Variable	Singlet (broad)	N/A

¹³ C NMR (CDCl ₃)	Chemical Shift (δ)
-CH ₂ I	~10 ppm
-CH ₂ OH	~63 ppm

FTIR (Neat)	Wavenumber (cm ⁻¹)	Assignment
Broad	~3350 cm ⁻¹	O-H stretch (alcohol)
Sharp	~2950 cm ⁻¹	C-H stretch (aliphatic)
Sharp	~1050 cm ⁻¹	C-O stretch (primary alcohol)
Sharp	~590 cm ⁻¹	C-I stretch

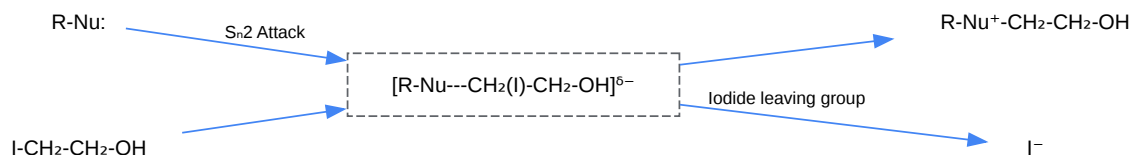
Mass Spectrometry (EI)	m/z	Assignment
Parent Ion [M] ⁺	172	[ICH ₂ CH ₂ OH] ⁺
Major Fragments	127	[I] ⁺
45	[CH ₂ CH ₂ OH] ⁺	
31	[CH ₂ OH] ⁺	

Reactivity and Applications

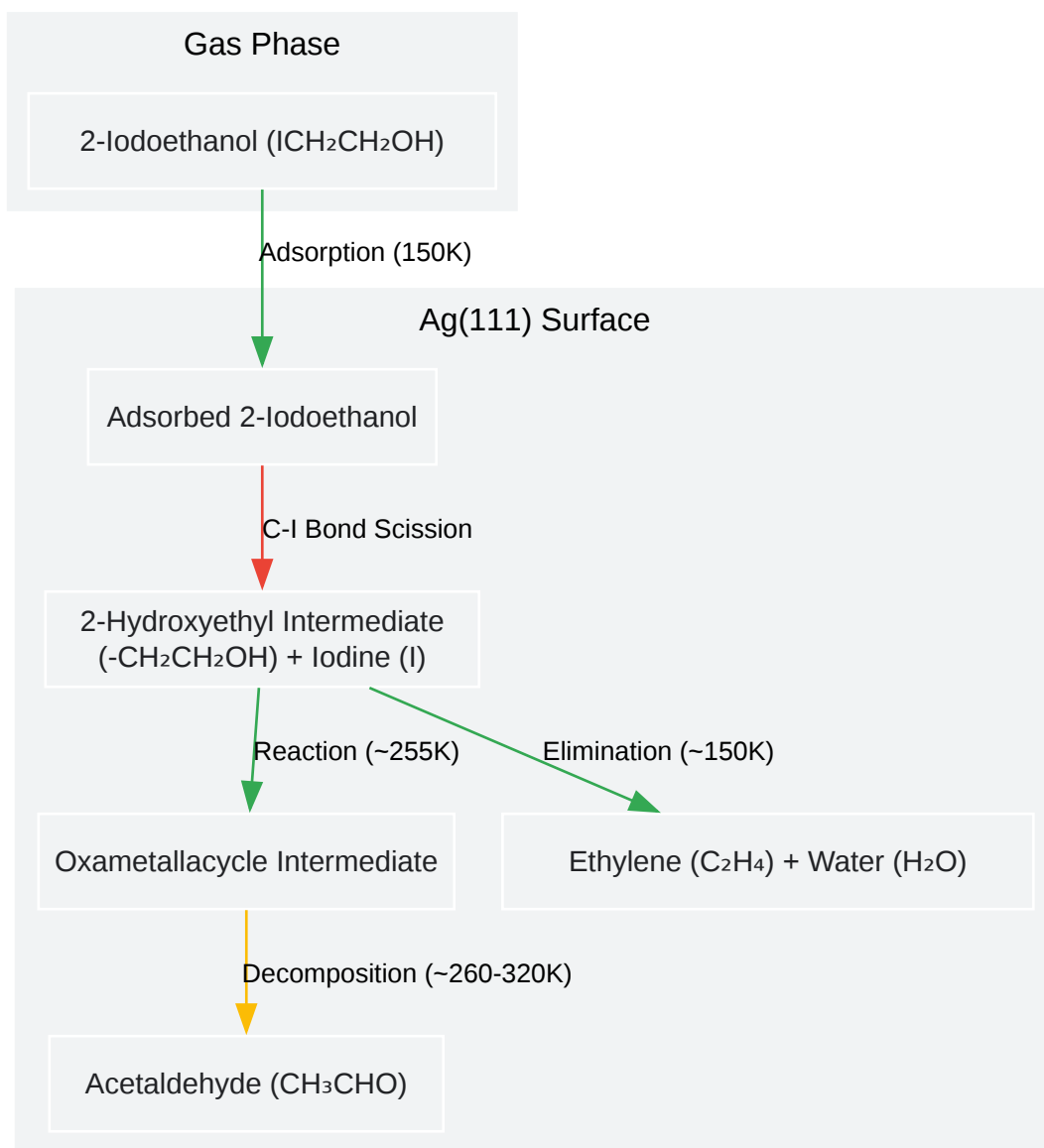
2-Iodoethanol is a bifunctional molecule valued for its dual reactivity. The carbon-iodine bond is susceptible to nucleophilic substitution, making it an excellent electrophile for alkylation reactions. The hydroxyl group can act as a nucleophile or be derivatized.

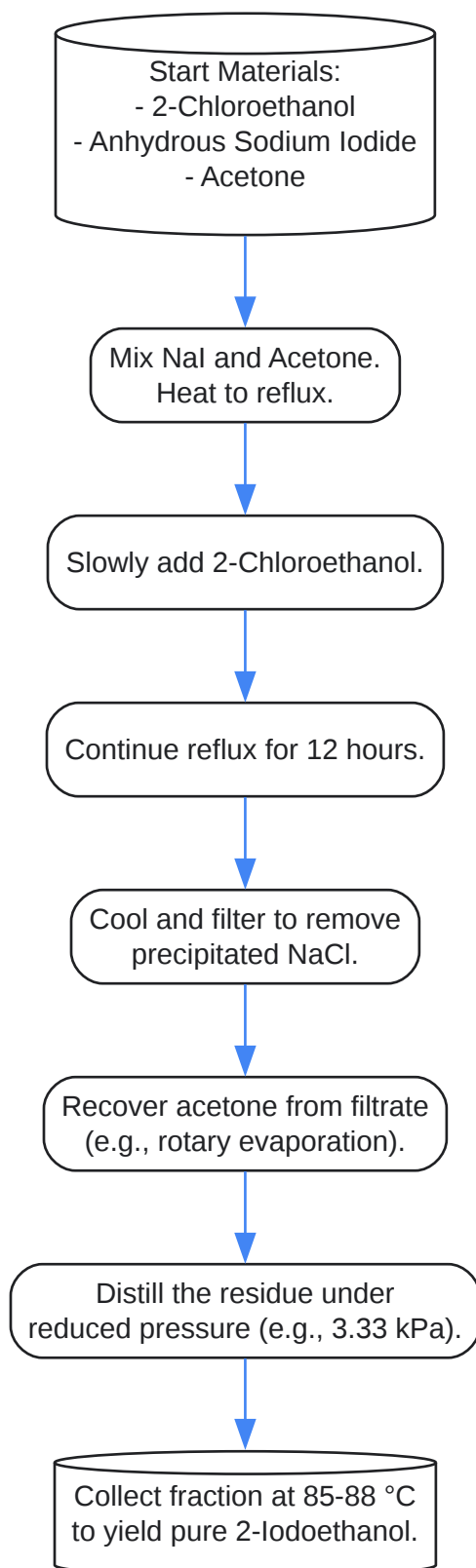
Alkylating Agent

2-Iodoethanol is widely used as a hydroxyethylating agent. It readily reacts with nucleophiles such as amines and thiols. This reactivity is central to its use in the synthesis of nitrogen-containing heterocycles and other complex molecules, including neuroexcitants like kainic acid and its derivatives.^[2] The reaction typically proceeds via an S_N2 mechanism where the nucleophile displaces the iodide ion.



Reaction of 2-Iodoethanol on Ag(111) Surface





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Address: 3281 E Guasti Rd

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